molecular formula C14H22N2O2 B2684097 Tert-butyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2248374-71-0

Tert-butyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No.: B2684097
CAS No.: 2248374-71-0
M. Wt: 250.342
InChI Key: LZNFXZVEKDGMED-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydroindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the indolizine core reacts with formaldehyde and a primary or secondary amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Due to its structural similarity to bioactive molecules, it can be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound’s unique structure may be utilized in the design of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)cyclobutylcarbamate
  • Tert-butyl 3-(aminomethyl)oxetan-3-ylcarbamate

Comparison: Tert-butyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate is unique due to its indolizine core, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)11-8-10(9-15)16-7-5-4-6-12(11)16/h8H,4-7,9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFXZVEKDGMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2CCCCN2C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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